Reutericyclin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

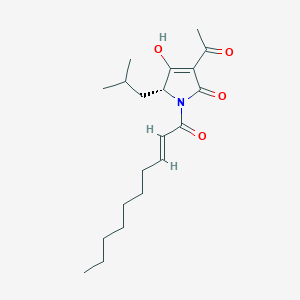

Reutericyclin, also known as Reutericyclin, is a useful research compound. Its molecular formula is C20H31NO4 and its molecular weight is 349.47. The purity is usually 95%.

BenchChem offers high-quality Reutericyclin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Reutericyclin including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimicrobial Activity

Reutericyclin is an inhibitory compound produced by sourdough isolates of Lactobacillus reuteri . It is bacteriostatic or bactericidal to gram-positive bacteria based on its activity as a proton-ionophore . A broad range of food-related spoilage organisms and pathogens is inhibited by reutericyclin .

Resistance to Gram-Negative Bacteria

Gram-negative bacteria are resistant to reutericyclin because of the barrier properties of their outer membrane . This resistance property can be useful in selective inhibition of gram-positive bacteria without affecting gram-negative bacteria.

Cross-Protection to Reutericyclin

Resistance of beer-spoiling lactobacilli towards hop bitter acids provides cross-protection to reutericyclin . This suggests that reutericyclin could be used in the brewing industry to control spoilage by certain lactobacilli .

Biopreservation of Foods

Reutericyclin-producing strains may have applications in the biopreservation of foods . Reutericyclin was shown to be produced in concentrations active against competitors during growth of L. reuteri in sourdough .

Impact on Intestinal Microflora

Reutericyclin-producing strains were shown to colonize reconstituted lactobacilli-free mice at high levels . Therefore, they could serve as a suitable model system to evaluate a possible impact of antimicrobial compounds on the intestinal microflora of humans and animals .

Potential Pharmaceutical Applications

The application of reutericyclin is possible through addition of the purified compound to food or pharmaceutical products, by fermentation with reutericyclin-producing strains, or through addition of metabolically inactive cells to foods in which the product composition allows for the desorption of reutericyclin associated .

Mécanisme D'action

Target of Action

Reutericyclin primarily targets gram-positive bacteria . It is produced by sourdough isolates of Lactobacillus reuteri . The compound is bacteriostatic or bactericidal to a broad range of food-related spoilage organisms and pathogens .

Mode of Action

Reutericyclin interacts with its targets by acting as a proton-ionophore . This means it disrupts the cell membrane of sensitive bacteria . It is worth noting that gram-negative bacteria are resistant to reutericyclin due to the barrier properties of their outer membrane .

Biochemical Pathways

Reutericyclin’s mode of action involves the dissipation of the transmembrane proton potential . This disruption of the cell membrane potential correlates with the inhibition of macromolecular synthesis in cells .

Pharmacokinetics

It is known that the compound is produced in concentrations active against competitors during the growth ofL. reuteri in sourdough .

Result of Action

The result of Reutericyclin’s action is the inhibition of a broad range of food-related spoilage organisms and pathogens . It is bacteriostatic or bactericidal to these gram-positive bacteria .

Action Environment

Reutericyclin-producing strains have been shown to persist for a period of 10 years in an industrial sourdough fermentation . This suggests that the compound’s action, efficacy, and stability may be influenced by the environmental conditions of sourdough fermentation. Furthermore, these strains were shown to colonize reconstituted lactobacilli-free mice at high levels , indicating a potential impact of antimicrobial compounds on the intestinal microflora of humans and animals.

Propriétés

IUPAC Name |

(2R)-4-acetyl-1-[(E)-dec-2-enoyl]-3-hydroxy-2-(2-methylpropyl)-2H-pyrrol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO4/c1-5-6-7-8-9-10-11-12-17(23)21-16(13-14(2)3)19(24)18(15(4)22)20(21)25/h11-12,14,16,24H,5-10,13H2,1-4H3/b12-11+/t16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNGSBVNLHSNSDF-LPQFERQCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CC(=O)N1C(C(=C(C1=O)C(=O)C)O)CC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C/C(=O)N1[C@@H](C(=C(C1=O)C(=O)C)O)CC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Reutericyclin | |

CAS RN |

303957-69-9 |

Source

|

| Record name | Reutericyclin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XSP5EH6PD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B1139080.png)

![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)

![7-[3,5-Di-tert-butyl-2-(2,2-difluoro-ethoxy)-phenyl]-3-methyl-octa-2,4,6-trienoic acid](/img/structure/B1139084.png)

![N-[2-[[(3R)-1-[(4-Chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B1139086.png)

![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)